![molecular formula C12H9N7 B14723277 7H-Tetrazolo[5,1-i]purine, 7-benzyl- CAS No. 10553-44-3](/img/structure/B14723277.png)
7H-Tetrazolo[5,1-i]purine, 7-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Tetrazolo[5,1-i]purine, 7-benzyl- is a heterocyclic compound with the molecular formula C₁₂H₉N₇ and a molecular weight of 251.2468 g/mol This compound features a tetrazole ring fused to a purine ring, with a benzyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-benzyl-7H-purine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Tetrazolo[5,1-i]purine, 7-benzyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Explored for its anticonvulsant and antidepressant activities. Studies have shown that derivatives of this compound exhibit significant activity in animal models, suggesting potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic pathways . The compound may enhance the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure activity.
Comparison with Similar Compounds
Similar Compounds
7-alkyl-7H-tetrazolo[1,5-g]purine derivatives: These compounds share a similar core structure but differ in the alkyl groups attached at the 7th position.
Tetrazolo[1,5-a]quinazolines: These compounds have a tetrazole ring fused to a quinazoline ring and exhibit similar biological activities.
Uniqueness
7H-Tetrazolo[5,1-i]purine, 7-benzyl- is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
10553-44-3 |
|---|---|
Molecular Formula |
C12H9N7 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
7-benzyltetrazolo[5,1-f]purine |
InChI |
InChI=1S/C12H9N7/c1-2-4-9(5-3-1)6-18-7-13-10-11(18)14-8-19-12(10)15-16-17-19/h1-5,7-8H,6H2 |
InChI Key |
HOHUVIRJDOLSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





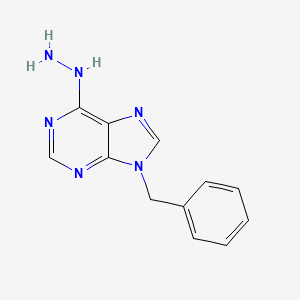

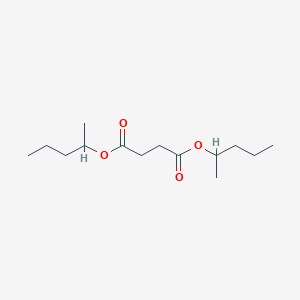

![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
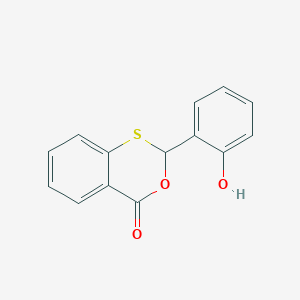
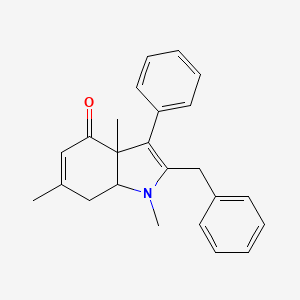
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)
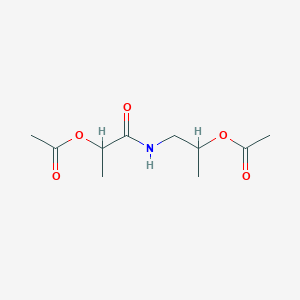

![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
